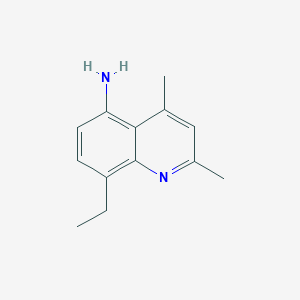

8-Ethyl-2,4-dimethylquinolin-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

67004-43-7 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

8-ethyl-2,4-dimethylquinolin-5-amine |

InChI |

InChI=1S/C13H16N2/c1-4-10-5-6-11(14)12-8(2)7-9(3)15-13(10)12/h5-7H,4,14H2,1-3H3 |

InChI Key |

BNRYUIDWKQGAGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=C(C=C1)N)C(=CC(=N2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 8 Ethyl 2,4 Dimethylquinolin 5 Amine and Analogous Structures

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The synthesis of the quinoline ring system has a rich history, with several named reactions forming the bedrock of its assembly. These classical methods, along with modern adaptations, provide a versatile toolkit for accessing a wide array of substituted quinolines.

Adaptations of Doebner-Von Miller, Skraup, and Friedländer Reactions for Substituted Quinolines

The Doebner-Von Miller reaction, a modification of the Skraup synthesis, is a widely used method for preparing 2- and 4-substituted quinolines. nih.gov It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. nih.govwikipedia.org The reaction is known to be catalyzed by both Lewis acids, such as tin tetrachloride and scandium(III) triflate, and Brønsted acids like p-toluenesulfonic acid and perchloric acid. wikipedia.org Challenges with the original method, such as the acid-catalyzed polymerization of the carbonyl substrate leading to low yields, have been addressed through modifications like using a biphasic reaction medium. nih.gov A silver(I)-exchanged Montmorillonite K10 clay has also been employed as a solid acid catalyst for the Döebner-von Miller reaction, offering an environmentally friendlier route with moderate to excellent yields. ukzn.ac.za

The Skraup synthesis is another classical method that involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to produce quinolines. organicreactions.orgwikipedia.org While effective for unsubstituted quinolines, modifications are necessary to obtain substituted derivatives in the hetero ring, such as using a substituted acrolein or a vinyl ketone instead of glycerol. organicreactions.orgresearchgate.net The reaction is known for being potentially violent, but modifications to the procedure, such as altering the way reactants are mixed, can significantly reduce this issue and improve yields. wikipedia.orgcdnsciencepub.com

The Friedländer synthesis offers a direct route to polysubstituted quinolines through the condensation of an o-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgeurekaselect.comwikipedia.org This reaction can be catalyzed by acids or bases. organicreactions.orgalfa-chemistry.com The mechanism can proceed through either an initial aldol (B89426) condensation followed by cyclization and dehydration, or through the formation of a Schiff base followed by an Aldol reaction and elimination. wikipedia.org A one-pot modification of the Friedländer synthesis has been developed, involving the lithiation of N-pivaloylanilines, formylation, and subsequent condensation with an active methylene (B1212753) compound. thieme-connect.com

| Reaction | Reactants | Catalyst/Conditions | Products | Key Features & Limitations |

| Doebner-Von Miller | Aniline, α,β-unsaturated carbonyl compound | Acid (Lewis or Brønsted) | 2- and 4-substituted quinolines | Prone to polymerization of carbonyl substrate; biphasic systems can improve yields. nih.gov |

| Skraup | Primary aromatic amine, glycerol, sulfuric acid, oxidizing agent | Heat | Unsubstituted or substituted quinolines | Can be violent; modifications can improve safety and yield. organicreactions.orgwikipedia.orgcdnsciencepub.com |

| Friedländer | o-aminoaryl aldehyde/ketone, compound with α-methylene group | Acid or base | Polysubstituted quinolines | Straightforward method for poly-substituted quinolines. organicreactions.orgeurekaselect.com |

Multicomponent Reaction Strategies for Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for the synthesis of complex molecules like quinolines from three or more starting materials in a single step. rsc.orgrsc.orgresearchgate.net Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed to create diverse quinoline scaffolds. rsc.orgrsc.org

One notable MCR is a three-component reaction involving anilines, aldehydes, and alkynes. rsc.org For instance, the reaction of anilines, aldehydes, and aliphatic or aromatic alkynes can provide access to various 2,4-substituted quinolines. rsc.org Another approach utilizes acetals or cyclic acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3 to produce quinolines with a variety of functional groups in good yields under mild conditions. researchgate.net The Povarov reaction, a type of aza-Diels-Alder reaction, typically uses an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.com A modified, iodine-catalyzed version allows for the direct synthesis of quinoline derivatives from aniline, an aldehyde, and an alkyne. mdpi.com

| MCR Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Povarov-type | Anilines, Alkynes, Paraformaldehyde | Camphor sulphonic acid (CSA), Microwave | 4-Aryl quinolines | rsc.org |

| Domino | Anilines, Aldehydes, Alkynes | Not specified | 2,4-Substituted quinolines | rsc.org |

| Acetal-based | Acetals/Cyclic acetals, Aromatic amines, Alkynes | Bi(OTf)3 | Functionalized quinolines | researchgate.net |

| Iodine-catalyzed Povarov | Aniline, Aldehyde, Alkyne | Molecular iodine | Quinoline derivatives | mdpi.com |

Environmentally Benign and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards developing greener and more sustainable methods for quinoline synthesis. These protocols aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields for quinoline synthesis. tandfonline.combenthamdirect.com For example, the microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can produce quinolines in just 5 minutes in excellent yields. nih.gov This method is a significant improvement over conventional heating which may require high temperatures or strong acids. nih.gov Microwave-assisted procedures have been reported for various quinoline syntheses, demonstrating the broad applicability of this technology in creating these heterocyclic scaffolds efficiently. benthamdirect.comnih.govlew.ro Three-component reactions under microwave irradiation have also been developed for the synthesis of quinoline-hybrid molecules. acs.org

The use of recyclable catalysts is a key aspect of green chemistry. Solid acids, such as silver(I)-exchanged Montmorillonite K10, have been shown to be effective and reusable catalysts for the Döebner-von Miller reaction. ukzn.ac.za Nanocatalysts are also gaining attention due to their high surface area and catalytic activity. acs.org For instance, recyclable nano copper oxide (CuO) powder has been used to catalyze the synthesis of quinoline derivatives from acetylenedicarboxylates and 2-aminocarbonyl compounds in good yields. rsc.orgnih.gov The catalyst is air-stable, inexpensive, and can be recycled multiple times. rsc.org Another example is a Cu/CeO2 catalyst, which has been shown to be highly efficient for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to produce quinolines. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. rsc.orgbenthamdirect.com A one-pot Friedländer synthesis has been developed where o-nitroarylcarbaldehydes are reduced in situ with iron and then condensed with ketones or aldehydes to form quinolines in high yields. rsc.org Solvent-free conditions also contribute to greener synthesis. nih.govacs.org For example, a solvent-free Friedländer reaction using the recyclable acid catalyst o-benzenedisulfonimide (B1365397) has been reported to produce 2,3-disubstituted quinolines in good to excellent yields. nih.gov Additionally, a one-pot, three-component synthesis of quinolones has been achieved under solvent- and catalyst-free conditions at elevated temperatures. acs.org

Targeted Synthesis of 8-Substituted Quinoline-5-amines and Related Isomers

The synthesis of specifically substituted quinolines like 8-Ethyl-2,4-dimethylquinolin-5-amine requires a multi-step approach where each substituent is introduced in a controlled manner. This involves building the quinoline framework and then functionalizing it, or using precursors that already contain the desired substituents.

Strategies for Introducing the C5-Amino Group on Quinoline Ring Systems

A critical step in the synthesis is the introduction of the amino group at the C5 position of the quinoline ring. This is typically achieved either by the substitution of a leaving group at this position or by the reduction of a nitro group precursor. Electrophilic substitution reactions on the quinoline ring, such as nitration, preferentially occur on the benzene (B151609) ring portion, yielding a mixture of 5- and 8-substituted products. uop.edu.pk Vigorous nitration conditions using fuming nitric acid and sulfuric acid can install a nitro group at the C5 position, which is then reduced to the desired C5-amine.

Nucleophilic aromatic substitution (SNAr) offers a direct route to amination. In this mechanism, a nucleophile, such as an amine, attacks an electron-deficient aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group. researchgate.net For quinoline systems, the reactivity of a halide at a given position generally follows the trend F > Cl > Br > I. acs.org The presence of the ring nitrogen atom activates the heterocyclic ring towards nucleophilic attack, particularly at the C2 and C4 positions. youtube.com However, for substitution on the carbocyclic ring at C5, a strong activating group is often necessary. The reaction involves the formation of a Meisenheimer complex, an intermediate that is stabilized by the aromatic system, before the leaving group is expelled. researchgate.net

A common and effective method for introducing an amino group is through the amination of a halogenated quinoline. This approach involves replacing a halogen atom (Cl, Br, or I) at the C5 position with an amino group.

Key methods include:

Copper-Catalyzed Amination: This protocol utilizes a copper(I) catalyst, often copper(I) iodide, to facilitate the amination of iodoquinolines. The reaction can be performed under relatively mild conditions using formamide (B127407) as both the solvent and the source of ammonia (B1221849) generated in situ. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. While widely applied, specific optimization is often required for quinoline substrates. It has been successfully used to introduce amines at the C4 position from 4-haloquinolines and represents a viable, though less commonly cited, strategy for C5 amination. researchgate.net

Base-Promoted Amination: In some systems, amination of aryl halides can be achieved without a transition metal catalyst, promoted by a strong base. acs.org These reactions often use dimethylformamide (DMF) or an amine as the amino source. acs.org

The following table summarizes conditions for the amination of halo-quinolines.

| Reaction Type | Precursor | Reagents & Conditions | Product | Reference |

| Copper-Catalyzed | Iodoquinoline | CuI, formamide, mild heat | Aminoquinoline | researchgate.net |

| Buchwald-Hartwig | 4-Haloquinoline | Palladium catalyst, ligand, base | 4-Aminoquinoline (B48711) | researchgate.net |

| Base-Promoted | Aryl Halide | DMF or amine, base, no solvent | Aminated Aromatic | acs.org |

Regioselective Introduction of Alkyl Substituents (Ethyl, Dimethyl) at C8, C2, and C4

Achieving the specific 2,4,8-trialkylation pattern of the target molecule requires precise regioselective methods. These can be categorized into two main approaches: building the quinoline ring from already substituted precursors or direct C-H functionalization of the quinoline core.

Classical Quinoline Syntheses: Named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational for constructing the quinoline ring. uop.edu.pkwikipedia.org By choosing appropriately substituted anilines and carbonyl compounds, one can pre-install the desired alkyl groups. For instance, the Conrad-Limpach synthesis reacts an aniline with a β-ketoester, which can be selected to introduce methyl groups at C2 and C4. wikipedia.org

Direct C-H Functionalization: Modern synthetic methods allow for the direct attachment of alkyl groups to the quinoline ring, often with high regioselectivity. The use of a directing group, such as the quinoline N-oxide, is a powerful strategy.

C8-Alkylation: Rhodium(III)-catalyzed C-H activation of quinoline N-oxides enables the selective introduction of alkyl groups at the C8 position. mdpi.comnih.govacs.org The N-oxide acts as a directing group, facilitating the formation of a metallacyclic intermediate that directs the functionalization to the C8 position. acs.org A similar ruthenium-catalyzed reaction has been developed for C8-arylation. nih.gov

C2-Alkylation: The C2 position is electronically favored for nucleophilic attack and can also be targeted for alkylation via C-H activation. Rhodium-catalyzed systems have been shown to be effective for the C2-alkylation of quinoline N-oxides. mdpi.com Additionally, reaction with organolithium reagents, such as n-butyllithium, typically results in substitution at the C2 position. uop.edu.pk

The table below outlines key regioselective alkylation strategies.

| Position | Method | Reagents & Conditions | Key Feature | Reference |

| C8 | Rh(III)-Catalyzed C-H Activation | Quinoline N-oxide, [RhCp*Cl₂]₂, AgSbF₆, Alkene | N-oxide directs functionalization to C8. | mdpi.comnih.gov |

| C2 | Rh-Catalyzed C-H Activation | Quinoline N-oxide, [Rh(cod)Cl]₂, dppe, CsOAc | High regioselectivity for C2 on N-oxide. | mdpi.com |

| C2 | Nucleophilic Addition | Quinoline, n-BuLi | Direct addition to the C2 position. | uop.edu.pk |

| Various | Classical Syntheses | Substituted anilines, carbonyls | Substituents are incorporated during ring formation. | uop.edu.pkwikipedia.org |

Derivatization from Quinolin-5-ylamine Precursors

Once the quinolin-5-ylamine core is synthesized, it can be further modified. The primary amino group is a versatile handle for a range of chemical transformations.

N-Acylation/N-Alkylation: The amino group can readily react with acylating agents (like acid chlorides or anhydrides) or alkylating agents to form amides or secondary/tertiary amines, respectively. For example, 8-aminoquinoline (B160924) has been derivatized by coupling it with natural acids like lipoic acid and ferulic acid using peptide coupling reagents. nih.gov This strategy is directly applicable to quinolin-5-ylamine.

Imine Formation: Condensation of quinolin-5-ylamine with various aldehydes and ketones in the presence of an acid catalyst yields the corresponding imine (Schiff base) derivatives. researchgate.net

Ring Functionalization: The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution on the quinoline ring. This can be exploited to introduce additional substituents. For instance, bromination of 8-aminoquinoline can lead to mono- or di-brominated products, depending on the reaction conditions, with substitution occurring at the C5 and C7 positions. acgpubs.orgresearchgate.net

Purification and Isolation Techniques for Quinolinamine Compounds

The purification of quinolinamine derivatives is essential to isolate the target compound from reaction byproducts and unreacted starting materials. A combination of techniques is typically employed.

Acid-Base Extraction: The basic nature of the quinoline nitrogen and the C5-amino group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the amine into the aqueous layer, leaving non-basic impurities behind. The amine can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent. nih.gov

Chromatography: Column chromatography is a standard method for purification.

Silica (B1680970) Gel Chromatography: Flash chromatography over silica gel is widely used. nih.gov The choice of eluent system (e.g., chloroform/methanol (B129727) or ethyl acetate/hexane) is crucial for achieving good separation. nih.govresearchgate.net However, for some aminoquinolines, degradation on normal-phase silica has been observed. nih.gov

Reversed-Phase Chromatography: Automated reversed-phase column chromatography can be an effective alternative, particularly for polar compounds or those sensitive to silica gel. nih.gov

Crystallization: Recrystallization is a powerful technique for obtaining highly pure solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol (B145695), chloroform/hexane) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. nih.govacgpubs.org A specialized technique involves dissolving the compound in a high-boiling solvent like N,N-dimethylformamide (DMF), heating, and then cooling to precipitate purified crystals. google.com

Final Work-up: After purification, standard procedures include washing the organic layers with a mild base like sodium bicarbonate solution to remove acidic residues, drying over an anhydrous salt such as sodium sulfate, and evaporating the solvent under reduced pressure. acgpubs.orgresearchgate.net

Advanced Chromatographic Methods

Chromatography is a cornerstone of purification in organic synthesis, allowing for the separation of complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. mdpi.com For quinoline derivatives, several advanced chromatographic techniques are utilized to achieve high levels of purity.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the purification of quinoline derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, where the stationary phase is nonpolar (e.g., octadecyl silica, ODS) and the mobile phase is a polar solvent mixture, such as water-acetonitrile or water-methanol. nih.govresearchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The relationships between the structure of quinoline derivatives and their retention behavior in RP-HPLC have been the subject of quantitative structure-chromatographic retention relationship (QSRR) studies. nih.govresearchgate.net These studies help in optimizing separation conditions by correlating molecular parameters with retention times.

Column chromatography using silica gel is another effective method for purifying quinoline derivatives from crude reaction mixtures. sid.ir This adsorption chromatography technique separates compounds based on their polarity. A solution of the crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. sid.ir Less polar compounds travel down the column faster, while more polar compounds are retained longer on the silica, allowing for their separation. For instance, an extraction-adsorption method using silica gel has been successfully applied to remove polar, secondary amine impurities from related N-[2-(diethylamine)ethyl]-substituted heterocyclic compounds. google.com

The selection of chromatographic conditions is crucial for achieving optimal separation. Parameters such as the type of stationary phase, mobile phase composition and pH, and flow rate must be carefully optimized. researchgate.net

Table 1: Representative Chromatographic Conditions for Quinoline Derivative Purification

| Technique | Stationary Phase | Mobile Phase / Eluent | Application Example | Citation |

| RP-HPLC | Octadecyl Silica (ODS) | Water/Acetonitrile or Water/Methanol gradients | Separation and analysis of various quinoline derivatives. | nih.gov, researchgate.net |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification of dihydroquinolines from reaction byproducts. | sid.ir |

| Extraction-Adsorption | Silica Gel | Organic Solvent | Removal of secondary amine impurities from a crude product. | google.com |

Recrystallization and Other Crystallization Protocols

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the pure compound crystallizes out of the solution, while the impurities, being present in smaller amounts, remain dissolved.

The choice of solvent is the most critical factor in successful recrystallization. An ideal solvent should not react with the compound, should dissolve a large amount of the compound when hot but only a small amount when cold, and should have a boiling point below the melting point of the compound. For quinoline derivatives, various solvents have been proven effective. Simple alcohols like ethanol and methanol are commonly used. scispace.comgoogle.com Often, a mixture of solvents is required to achieve the desired solubility profile. google.com For example, mixtures such as methanol-ethanol, methanol-acetone, and ethanol-ether have been used to purify different chloroquinoline derivatives. google.com

The general procedure involves dissolving the crude material in the hot solvent, followed by hot filtration if any insoluble impurities are present. The clear filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals. The purified crystals are subsequently collected by filtration and washed with a small amount of cold solvent to remove any adhering impure mother liquor. sid.ir For instance, some quinoline derivatives are purified by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization from hot ethanol. sid.ir

Table 2: Examples of Recrystallization Solvents for Quinoline Derivatives

| Compound Type | Solvent System | Protocol Notes | Citation |

| Quinoline Derivative | Alcohol | The product was precipitated and then recrystallized from alcohol to yield orange-colored needles. | scispace.com |

| Chloroquinoline Derivative | Methanol-Ethanol mixture | Used for the purification of the crude dihydrochloride (B599025) salt. | google.com |

| Chloroquinoline Derivative | Methanol-Acetone mixture | The crude dihydrochloride product was collected and purified by recrystallization from this mixture. | google.com |

| Dihydroquinolines | Hot Ethanol | The crude product was filtered, dried, and recrystallized from hot ethanol. | sid.ir |

| Chloroquinoline Free Base | Ethanol or Ethanol-Ether mixture | The final base product was purified by recrystallization. | google.com |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. For 8-Ethyl-2,4-dimethylquinolin-5-amine, ¹H NMR would be used to identify the signals corresponding to the aromatic protons on the quinoline (B57606) core, the protons of the two methyl groups, the ethyl group, and the amine protons.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. This technique would be crucial for mapping the carbon framework of this compound. Each unique carbon atom in the quinoline ring, the methyl groups, and the ethyl group would produce a distinct signal.

As with ¹H NMR, specific, published ¹³C NMR data for this compound could not be located. Such data would be essential to confirm the carbon skeleton of the molecule.

Two-dimensional (2D) NMR techniques are powerful methods for establishing definitive structural assignments by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the protons within the ethyl group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the entire molecular structure, including the placement of the substituent groups on the quinoline core.

Detailed 2D NMR experimental data for this compound are not available in the public domain. These experiments would be necessary for the unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

HREIMS is a high-precision mass spectrometry technique that can determine the mass of a molecule with very high accuracy. This allows for the calculation of the exact molecular formula. For this compound (C₁₃H₁₆N₂), HREIMS would be used to confirm its elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Specific HREIMS data for this compound has not been reported in the reviewed literature.

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of polar and thermally labile compounds. It typically produces a protonated molecule [M+H]⁺, which for this compound would confirm its molecular weight. Further fragmentation analysis (MS/MS) could provide structural information by breaking the molecule into smaller, identifiable pieces.

Experimental ESI-MS data, including fragmentation patterns for this compound, are not available in the scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency range, providing a molecular fingerprint.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH2) group would typically exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic quinoline ring would produce C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl and methyl groups would appear in the 2850-2960 cm⁻¹ range.

A hypothetical data table for the expected FT-IR peaks is presented below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| 1620 - 1580 | C=N Stretch | Quinoline Ring |

| 1550 - 1450 | C=C Stretch | Aromatic Ring |

| 1380 - 1365 | C-H Bend | Methyl |

| 1200 - 1000 | C-N Stretch | Aryl Amine |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons corresponds to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric breathing vibrations of the quinoline ring would be expected to produce a strong, sharp signal. The C-C backbone of the alkyl substituents would also contribute to the spectrum.

A hypothetical data table for the expected Raman shifts is provided below.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Quinoline Ring |

| 2960 - 2850 | Aliphatic C-H Stretch | Ethyl and Methyl Groups |

| 1600 - 1550 | Ring Breathing | Quinoline Ring |

| 1400 - 1300 | Ring Breathing | Quinoline Ring |

| 1000 - 950 | Symmetric Ring Breathing | Quinoline Ring |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The quinoline ring system in this compound acts as a chromophore, the part of the molecule responsible for its color. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound would likely display multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the quinoline ring. The amino, ethyl, and methyl groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent quinoline molecule.

A hypothetical data table for the expected UV-Vis absorption maxima is presented below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Solvent |

| ~230 | ~35,000 | π → π | Ethanol (B145695) |

| ~280 | ~6,000 | π → π | Ethanol |

| ~340 | ~3,000 | π → π* | Ethanol |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Determination of Molecular Geometry and Conformation

A successful crystallographic analysis of this compound would provide exact bond lengths and angles for the entire molecule. This would include the geometry of the quinoline ring system and the conformational arrangement of the ethyl and methyl substituents. The planarity of the quinoline ring and the orientation of the amino group relative to the ring could be precisely determined.

A hypothetical data table of selected bond lengths and angles is shown below.

| Bond | Length (Å) | Angle | Degrees (°) |

| C2-C3 | ~1.36 | C2-N1-C9 | ~117 |

| C4-C10 | ~1.42 | C5-C10-C9 | ~120 |

| C5-N2 | ~1.38 | C8-C9-N1 | ~123 |

| C8-C11 | ~1.51 | H-N-H | ~109 |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonding, van der Waals interactions, and potential π-π stacking interactions between the aromatic quinoline rings. The primary amine group is capable of acting as a hydrogen bond donor, and the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, leading to the formation of specific packing motifs in the solid state. Understanding these interactions is crucial for predicting the physical properties of the crystalline material.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like quinoline (B57606) derivatives.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the equilibrium structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. For quinoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p) or cc-pVDZ, are employed to obtain the optimized geometry. The resulting bond lengths, bond angles, and dihedral angles define the ground-state molecular structure.

For a representative quinoline derivative, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the optimized geometrical parameters have been calculated and are presented in the table below. These values provide a theoretical model for the expected structural parameters in similar quinoline compounds.

Table 1: Selected Optimized Geometrical Parameters for a Representative Quinoline Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| C4-N11 | 1.36 Å | |

| C8-C12 | 1.52 Å | |

| Bond Angle | C2-C3-C4 | 120.5° |

| C3-C4-N11 | 121.2° |

Note: Data is for 4-amino-2-methyl-8-(trifluoromethyl)quinoline as a representative example.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.

The predicted spectra for quinoline derivatives can be compared with experimental data to validate the computational model. For instance, the characteristic N-H stretching vibrations of the amino group in aminoquinolines are typically observed in the range of 3300-3500 cm⁻¹.

Table 2: Calculated Vibrational Frequencies for a Representative Quinoline Derivative

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H symmetric stretch | Amino group | 3450 |

| N-H asymmetric stretch | Amino group | 3550 |

| C-H stretch | Aromatic ring | 3050-3150 |

| C=C stretch | Quinoline ring | 1500-1600 |

Note: Data is for a representative aminoquinoline and is illustrative.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. By applying this method to the optimized structure of a quinoline derivative, one can predict the ¹H and ¹³C NMR spectra. These theoretical chemical shifts are valuable for assigning the signals in experimentally obtained NMR spectra and for confirming the molecular structure. The calculations are typically performed using the same level of theory (DFT functional and basis set) as the geometry optimization.

Table 3: Calculated ¹³C NMR Chemical Shifts for a Representative Quinoline Derivative

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C2 | 158.2 |

| C3 | 121.5 |

| C4 | 149.8 |

| C5 | 128.9 |

Note: Data is for a representative quinoline derivative and is illustrative. Chemical shifts are relative to a standard.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

For many quinoline derivatives, the HOMO is localized on the electron-rich parts of the molecule, such as the amino group and the quinoline ring system, while the LUMO is distributed over the aromatic rings.

Table 4: Calculated Electronic Properties for a Representative Quinoline Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

Note: Data is for a representative quinoline derivative and is illustrative.

Quantum Chemical Modeling of Quinoline-Amine Interactions

Quantum chemical modeling can be used to investigate the nature and strength of interactions between the quinoline core and its amine substituent, as well as intermolecular interactions. These studies can elucidate the role of hydrogen bonding and other non-covalent interactions in determining the structure and properties of these compounds in the solid state and in solution. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density distribution and characterize the chemical bonds and intermolecular contacts.

Molecular Modeling and Docking Studies (focus on receptor binding theories, not outcomes)

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a quinoline derivative, might bind to a large molecule, typically a protein receptor. The underlying theory of molecular docking involves two key components: a search algorithm and a scoring function.

The search algorithm generates a large number of possible orientations and conformations of the ligand within the binding site of the receptor. The scoring function then estimates the binding affinity for each of these poses. These scoring functions are based on molecular mechanics force fields and empirical data, and they approximate the free energy of binding. They typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation effects. The goal is to identify the binding mode with the most favorable (lowest) score, which is predicted to be the most stable and likely binding configuration.

Solvent Effects on Spectroscopic Properties and Chemical Reactivity

The surrounding solvent environment can significantly influence the electronic structure and, consequently, the spectroscopic properties and chemical reactivity of a molecule. This phenomenon, known as solvatochromism, is particularly relevant for compounds like 8-Ethyl-2,4-dimethylquinolin-5-amine, which possess both polar (amino group) and nonpolar (alkyl and aromatic parts) regions.

Theoretical studies on similar quinoline derivatives using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models (e.g., Polarizable Continuum Model - PCM) can predict how the absorption and emission spectra of the compound might shift in different solvents. nih.gov Generally, for molecules with an intramolecular charge transfer (ICT) character, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the absorption and fluorescence spectra. The amino group at the 5-position can act as an electron donor and the quinoline ring as an electron acceptor, suggesting that this compound may exhibit such ICT characteristics.

The chemical reactivity of the compound is also expected to be solvent-dependent. For instance, the basicity of the quinoline nitrogen and the amino group can be modulated by the solvent's ability to form hydrogen bonds. acs.org In protic solvents, hydrogen bonding to the nitrogen atoms would stabilize the ground state and could affect reaction pathways that involve these sites.

The following table illustrates the hypothetical effect of different solvents on the maximum absorption wavelength (λmax) of this compound, based on general trends observed for amino-substituted quinolines.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Hexane | 1.88 | 320 |

| Dichloromethane | 8.93 | 335 |

| Ethanol (B145695) | 24.55 | 345 |

| Acetonitrile | 37.5 | 350 |

| Water | 80.1 | 355 |

This table is for illustrative purposes only and is based on general solvatochromic trends for analogous compounds.

Mechanistic Studies of Chemical Transformations Involving 8 Ethyl 2,4 Dimethylquinolin 5 Amine and Its Derivatives

Investigation of Reaction Pathways in Quinoline (B57606) and Quinolinamine Synthesis

The synthesis of the quinoline core, a fundamental structure in many biologically active compounds, can be achieved through various reaction pathways. nih.govacs.org Understanding these mechanisms is crucial for controlling the synthesis of specifically substituted quinolines like 8-Ethyl-2,4-dimethylquinolin-5-amine.

The formation of the quinoline ring often involves nucleophilic attack as a key step. In many classical quinoline syntheses, such as the Skraup and Friedländer syntheses, an amine nucleophile attacks a carbonyl compound or an α,β-unsaturated system. uop.edu.pkiipseries.org

In the context of quinolinamine synthesis, the amino group of a precursor, such as an aniline (B41778) derivative, acts as the nucleophile. For instance, in a reaction analogous to the Friedländer synthesis, an ortho-aminoaryl ketone or aldehyde condenses with a compound containing an α-methylene group. The initial step is often a nucleophilic attack by the amine on a carbonyl carbon, leading to a tetrahedral intermediate. This is followed by cyclization and dehydration to form the quinoline ring. researchgate.net

Specifically, halogenated quinolines at positions 2 and 4 are highly susceptible to nucleophilic substitution reactions. quimicaorganica.org This reactivity is attributed to the electron-withdrawing effect of the nitrogen atom in the ring, which makes these positions electron-deficient. The mechanism for these substitutions typically proceeds through an addition-elimination pathway. A nucleophile adds to the carbon atom, forming a stable intermediate where the negative charge is delocalized onto the nitrogen atom, followed by the elimination of the leaving group (e.g., a halide). quimicaorganica.orgquimicaorganica.org While position 2 is generally more reactive, steric hindrance from the nitrogen's lone pair can sometimes favor attack at position 4. quimicaorganica.org

The synthesis of 4-aminoquinoline (B48711) derivatives, for example, has been achieved by reacting 4-chloroquinolines with various amines. nih.gov This process underscores the importance of nucleophilic substitution in functionalizing the quinoline scaffold.

The electron density on the nitrogen atom of the amine reactant plays a pivotal role in the kinetics of quinoline synthesis. In reactions where the amine acts as a nucleophile, its reactivity is directly related to the availability of its lone pair of electrons.

In the case of synthesizing a derivative like this compound, the precursor would likely be a substituted aniline. The electronic properties of the substituents on this aniline would significantly impact the efficiency of the cyclization reactions. The presence of electron-donating groups would be expected to enhance the rate of reactions initiated by nucleophilic attack from the amine.

Transition-metal catalysis has become a powerful tool for the synthesis and functionalization of quinolines, often proceeding through well-defined catalytic cycles. mdpi.com Rhodium catalysts, in particular, have been extensively used for the C-H activation and annulation of anilines with alkynes to form quinolines. nih.govmdpi.com

A general catalytic cycle for rhodium(III)-catalyzed quinoline synthesis typically involves the following key steps:

Coordination and C-H Activation: The rhodium catalyst coordinates to the nitrogen atom of the aniline substrate. This is followed by the activation and cleavage of an ortho C-H bond to form a five-membered rhodacycle intermediate. This step is often the rate-determining step. mdpi.com

Alkyne Insertion: The alkyne then inserts into the Rh-C bond of the rhodacycle.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the quinoline product and regenerate the active rhodium catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

The use of an N-oxide directing group on the quinoline can steer the C-H functionalization to specific positions, such as the C8 position, even at room temperature. acs.org Studies on rhodium-promoted C-H bond activation of quinolines have shown that the activation of the heteroring is generally preferred over the carbocyclic ring. nih.govcsic.es

Oxidative annulation and cycloaddition reactions offer alternative pathways to quinoline derivatives, often under milder and more environmentally friendly conditions. mdpi.com

One proposed mechanism for oxidative annulation involves the iodine-induced [4+2] cycloaddition of anilines with other reactants. mdpi.com For instance, the reaction of N-(2-alkynyl)anilines can be promoted by electrophiles like iodine monochloride (ICl) or molecular iodine (I₂). The proposed mechanism involves the coordination of the iodine cation to the alkyne's triple bond, forming an iodonium (B1229267) intermediate. This is followed by an intramolecular nucleophilic attack from the aniline's aromatic ring onto the activated triple bond, leading to a dihydroquinoline intermediate. Subsequent oxidation yields the final quinoline product. nih.gov

Electrochemical methods have also been employed for oxidative dehydrogenative annulation. rsc.org These reactions can proceed via a formal [4+2] cycloaddition involving radical intermediates, leading to the formation of C-C and C-N bonds. acs.org Such methods avoid the need for external chemical oxidants.

Understanding the Influence of Substituents on Reaction Selectivity and Efficiency

Substituents on the reacting molecules have a profound impact on the selectivity and efficiency of quinoline synthesis. tandfonline.com This is particularly evident in transition-metal-catalyzed C-H activation reactions.

The position of substituents on a quinoline ring can direct where further functionalization occurs. For example, in rhodium-catalyzed C-H activation, the position of a methyl group on the quinoline can determine whether the C2 or C4 position is activated. nih.govcsic.es Specifically, 3-, 4-, and 5-methylquinoline (B1294701) preferentially react at the C2 position, whereas 2-, 6-, and 7-methylquinoline (B44030) lead to activation at the C4 position. nih.gov For 8-methylquinoline, a mixture of C2 and C4 activated products is often observed. nih.govcsic.es This directing effect is crucial for the regioselective synthesis of polysubstituted quinolines.

The electronic nature of substituents also plays a significant role. In many cases, electron-donating groups on the aniline precursor enhance reaction rates and yields, while electron-withdrawing groups have the opposite effect. researchgate.netrsc.org However, in some palladium-catalyzed arylations, better yields were obtained with electron-withdrawing groups on the quinoline. mdpi.com The steric hindrance of bulky substituents can also affect reaction outcomes, sometimes leading to lower yields. mdpi.com

The table below summarizes the influence of substituent position on the regioselectivity of rhodium-catalyzed C-H activation of methylquinolines. nih.govcsic.es

| Substituted Quinoline | Position of C-H Activation |

| 3-Methylquinoline | C2 |

| 4-Methylquinoline | C2 |

| 5-Methylquinoline | C2 |

| 2-Methylquinoline | C4 |

| 6-Methylquinoline | C4 |

| 7-Methylquinoline | C4 |

| 8-Methylquinoline | Mixture of C2 and C4 |

Mechanistic Insights from Computational Simulations

Computational simulations, particularly using Density Functional Theory (DFT), have become an invaluable tool for elucidating the complex mechanisms of quinoline synthesis. dntb.gov.ua These theoretical studies can provide detailed information about reaction pathways, transition state structures, and activation energies that are often difficult to obtain through experimental methods alone. researchgate.net

For example, computational studies have been used to investigate the mechanism of the Gould-Jacobs reaction, providing a deeper understanding of this classical quinoline synthesis. tandfonline.com DFT calculations can map out the entire reaction profile, identifying the rate-determining step and the most plausible reaction pathway. researchgate.net

In the context of catalyst development, computational chemistry can be integrated with machine learning algorithms to optimize reaction parameters and predict synthetic pathways, leading to more efficient and environmentally friendly synthetic routes for quinolines. mdpi.com Theoretical studies can also explain the regioselectivity observed in reactions by comparing the activation barriers for different reaction pathways. For instance, simulations can clarify why a particular substituent directs functionalization to a specific position on the quinoline ring.

Structure Activity/property Relationship Studies and Molecular Design Principles

Correlating Structural Modifications with Intrinsic Molecular Properties

Alkyl groups, such as the ethyl and methyl groups in the target compound, are generally considered electron-donating through an inductive effect. This donation of electron density can increase the electron richness of the quinoline (B57606) ring system, potentially influencing its reactivity in electrophilic aromatic substitution reactions. The specific placement of these groups at positions 2, 4, and 8 would modulate the electron density at different parts of the ring in a complex manner.

A detailed understanding would require computational studies to map the electron density distribution and predict sites of reactivity.

The conformation of a molecule, or its three-dimensional shape, is critical for its interaction with biological targets. The ethyl group at the 8-position, in particular, is expected to exert a significant steric influence. Its proximity to the nitrogen atom of the quinoline ring and the substituent at the 7-position (in this case, hydrogen) can lead to steric hindrance, potentially causing the quinoline ring to deviate from planarity.

The methyl groups at positions 2 and 4 also contribute to the steric bulk of the molecule. These steric and electronic effects collectively determine the preferred conformation of the molecule, which can be investigated through techniques like X-ray crystallography and computational modeling.

Rational Design Principles for Functionalized Quinoline Scaffolds

The rational design of functionalized quinoline scaffolds is a cornerstone of medicinal chemistry, aiming to optimize their biological activity by strategically modifying their structure.

The placement of functional groups is a critical aspect of designing quinoline-based molecules with specific functions. For instance, in the context of drug design, the amino group at the 5-position could act as a hydrogen bond donor or acceptor, facilitating interactions with a biological target. The alkyl groups, while primarily influencing steric and electronic properties, can also contribute to hydrophobic interactions. The strategic placement of these groups is guided by an understanding of the target's binding site.

To systematically explore the structure-activity relationships of a lead compound, medicinal chemists synthesize a series of analogs with varied substitution patterns. For 8-Ethyl-2,4-dimethylquinolin-5-amine, this would involve synthesizing derivatives where the ethyl group is replaced with other alkyl groups, the methyl groups are moved to different positions, or the amino group is modified or relocated. By comparing the properties and activities of these analogs, researchers can deduce the contribution of each structural feature.

Advanced SAR Methodologies and Data Analysis

To quantify the relationship between chemical structure and biological activity, researchers employ advanced methodologies such as Quantitative Structure-Activity Relationship (QSAR) analysis.

QSAR studies aim to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. Key parameters often considered in QSAR studies include:

Hydrophobicity: Typically represented by the partition coefficient (logP), which describes a compound's distribution between an oily and an aqueous phase.

Electronic Effects: Quantified by parameters like the Hammett constant (σ), which describes the electron-donating or -withdrawing ability of a substituent.

Steric Effects: Represented by parameters such as Taft's steric parameter (Es) or molar refractivity (MR).

Hansch analysis is a classic QSAR approach that combines these parameters in a linear or non-linear equation. A typical Hansch equation might look like:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

where C is the concentration of the compound required to produce a certain biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis.

Without experimental data for a series of analogs of this compound, it is impossible to perform a meaningful QSAR, Hansch, or Free-Wilson analysis.

The compound this compound represents a void in the current scientific landscape of quinoline chemistry. While the principles of structure-activity relationships and molecular design provide a framework for postulating its properties, a definitive and scientifically robust analysis necessitates dedicated synthetic and analytical research. The generation of experimental data through synthesis, spectroscopy, and biological testing would be the essential first step to unraveling the unique chemical and physical characteristics of this molecule and to begin to understand its potential applications.

Advanced Applications in Chemical Sciences Non Biological/non Clinical Focus

Utilization as Chemical Intermediates in Complex Organic Synthesis

While the direct utilization of 8-Ethyl-2,4-dimethylquinolin-5-amine as a chemical intermediate in the synthesis of complex natural products or other elaborate molecules is not extensively documented in publicly available research, its structure suggests significant potential. The presence of a reactive primary amino group at the 5-position and the quinoline (B57606) core itself allows for a variety of chemical transformations.

The amino group can be readily diazotized and subsequently replaced by a wide range of substituents, a cornerstone of aromatic chemistry. Furthermore, the quinoline ring system can undergo various modifications. The development of synthetic methodologies for related heterocyclic compounds, such as pyrimidines and other quinoline derivatives, underscores the potential for this compound to serve as a versatile precursor. researchgate.netresearchgate.netmdpi.comnuph.edu.ua For instance, multicomponent reactions, which are highly valued for their efficiency and atom economy, have been successfully employed in the synthesis of complex heterocyclic systems and could theoretically be adapted for this specific quinoline derivative. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Diazotization and Sandmeyer Reaction | NaNO₂, HCl; CuX (X = Cl, Br, CN) | 5-Halo- or 5-cyano-8-ethyl-2,4-dimethylquinoline |

| Diazotization and Schiemann Reaction | NaNO₂, HBF₄; heat | 5-Fluoro-8-ethyl-2,4-dimethylquinoline |

| Acylation of the Amino Group | Acyl chlorides, anhydrides | 5-Amido-8-ethyl-2,4-dimethylquinoline derivatives |

| N-Alkylation of the Amino Group | Alkyl halides, base | 5-(Alkylamino)-8-ethyl-2,4-dimethylquinoline derivatives |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, base | 5-(Arylamino)-8-ethyl-2,4-dimethylquinoline derivatives |

Role as Ligands in Coordination Chemistry and Catalysis

The field of coordination chemistry and catalysis heavily relies on ligands that can form stable and reactive complexes with metal ions. While specific studies on the coordination complexes of this compound are limited, its structure contains two potential coordination sites: the nitrogen atom of the quinoline ring and the exocyclic primary amine at the 5-position. This bidentate chelation capability is a hallmark of many effective ligands.

Research on related 8-aminoquinoline (B160924) derivatives has shown their ability to form stable complexes with various transition metals, which can exhibit interesting photophysical properties and catalytic activities. nih.gov For example, iron complexes with N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amine ligands have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone. nih.govsemanticscholar.org It is plausible that this compound could form similar catalytically active metal complexes. The electronic properties of the quinoline ring, influenced by the ethyl and methyl substituents, would modulate the electron-donating ability of the nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. Further research is needed to explore the full potential of this compound as a ligand in catalysis.

Development as Fluorescent Probes and Molecular Sensors

The quinoline scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes and molecular sensors. nih.govacs.orgnih.govacs.orgnih.govrsc.orgasianpubs.orgnih.gov The fluorescence properties of quinoline-based compounds are often sensitive to their local environment, making them excellent candidates for sensing applications.

The fluorescence of quinoline derivatives can be finely tuned by strategic chemical modifications. nih.gov For this compound, several design considerations can be envisioned to modulate its photophysical properties:

Functionalization of the Amino Group: The primary amine at the 5-position is a key handle for introducing other functional groups. For example, acylation or reaction with isocyanates can introduce recognition moieties for specific analytes. This modification can also influence the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in the emission wavelength and quantum yield.

Substitution on the Quinoline Ring: The existing ethyl and methyl groups already influence the electronic landscape of the molecule. Further substitutions could be introduced to fine-tune the electron-donating or electron-withdrawing nature of the scaffold, thereby shifting the absorption and emission maxima.

Introduction of Rotatable Bonds: The introduction of groups that can undergo torsional motion in the excited state can lead to "molecular rotor" behavior. This can result in fluorescence quenching in low-viscosity environments and "turn-on" fluorescence in the presence of analytes that restrict this rotation, such as protein aggregates. acs.org

Table 2: Potential Strategies for Tuning the Fluorescence of this compound Derivatives

| Modification Strategy | Target Property | Potential Application |

| Introduction of a donor-acceptor pair | Intramolecular Charge Transfer (ICT) | Ratiometric sensing, solvatochromic probes |

| Attachment of a metal-chelating moiety | Chelation-enhanced fluorescence (CHEF) | Metal ion sensing |

| Incorporation into a larger conjugated system | Red-shifted emission | Near-infrared imaging |

| Introduction of a pH-sensitive group | pH-dependent fluorescence | Intracellular pH sensing nih.gov |

Derivatives of this compound hold promise for various spectroscopic sensing and imaging applications. The inherent fluorescence of the quinoline core, combined with the potential for targeted functionalization, makes it a versatile platform. nih.gov

Metal Ion Sensing: By incorporating a suitable chelating group, derivatives of this compound could be designed as selective fluorescent sensors for metal ions such as Zn²⁺, Cu²⁺, or Pb²⁺. nih.govrsc.orgasianpubs.org The binding of the metal ion would likely alter the electronic structure of the fluorophore, leading to a detectable change in the fluorescence intensity or wavelength.

Anion Sensing: The N-H protons of the amino group or a derivatized amide could act as hydrogen bond donors for the recognition of anions.

Bio-imaging: With appropriate modifications to enhance cell permeability and target specificity, these fluorescent probes could be used for imaging in cellular environments. For instance, probes designed to respond to changes in intracellular pH or to bind to specific biomolecules could be developed. nih.gov

Potential in Materials Science (e.g., Dyes, Organic Electronics Precursors)

The chemical reactivity and aromatic nature of this compound also suggest its potential for applications in materials science, particularly in the synthesis of dyes and as a precursor for organic electronic materials.

The primary amino group at the 5-position can be readily diazotized and coupled with electron-rich aromatic compounds to form azo dyes. nih.govresearchgate.net Azo dyes represent the largest class of synthetic colorants used in various industries. nih.gov The resulting dyes derived from this compound would incorporate the quinoline scaffold, which could impart unique coloristic and fastness properties. The specific shade of the dye would depend on the nature of the coupling component. Research on azo dyes derived from other quinoline derivatives, such as 8-hydroxyquinoline (B1678124) and 8-methyl-4-hydroxyl-2-quinolone, has demonstrated the viability of this approach. researchgate.netnih.gov

The extended π-conjugated system of the quinoline ring also makes it an interesting building block for organic electronic materials. While there is no specific literature on the use of this compound for this purpose, its derivatives could potentially be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or dye-sensitized solar cells. The amino group provides a convenient point for polymerization or for linking the quinoline core to other functional units. The development of polymers bearing amine functionalities is an active area of research. rsc.org

Emerging Research Frontiers and Future Directions

Development of Novel and Efficient Synthetic Routes for Quinolinamines

The synthesis of quinoline (B57606) compounds is a critical aspect of heterocyclic chemistry, with traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses forming the historical foundation. numberanalytics.compharmaguideline.com However, the contemporary focus has shifted towards developing greener, more efficient, and versatile synthetic methodologies. researchgate.netnih.gov This includes the use of microwave and ultraviolet irradiation, eco-friendly reusable catalysts, and multicomponent one-pot reactions to improve yields and reduce environmental impact. researchgate.net

For polysubstituted quinolinamines like 8-Ethyl-2,4-dimethylquinolin-5-amine, modern synthetic strategies often involve transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, which are indispensable for constructing carbon-carbon and carbon-heteroatom bonds. Researchers are continuously exploring novel catalysts, such as those based on iron, and alternative solvents like fluorinated alcohols to enhance reaction efficiency and sustainability. mdpi.com A promising direction for synthesizing complex quinolinamines involves a modular approach, where the quinoline core is first assembled and then functionalized through late-stage modifications. For instance, a plausible modern route to this compound could involve the initial synthesis of a corresponding nitroquinoline derivative, followed by a reduction of the nitro group to the essential amine functionality. rsc.orgnih.gov The optimization of reaction conditions, including the choice of solvents and bases, is crucial for maximizing yields in these multi-step syntheses. rsc.org

Integration of Artificial Intelligence and Machine Learning in Quinolinamine Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming medicinal chemistry and materials science by accelerating the design-make-test-analyze cycle. nih.govnih.gov In the context of quinolinamines, AI/ML models are being developed for several key applications. These technologies excel at predicting molecular properties, identifying potential biological activities, and even planning synthetic routes. mendeley.comresearchgate.net

Exploration of Unique Reactivities of this compound

The reactivity of the quinoline ring is dictated by its electronic properties, where the nitrogen atom withdraws electron density, making the heterocyclic ring electron-deficient and the benzene (B151609) ring comparatively electron-rich. numberanalytics.com Consequently, electrophilic substitution reactions typically occur on the benzene portion, favoring positions 5 and 8. pharmaguideline.comyoutube.comquimicaorganica.org

In this compound, the substitution pattern significantly influences its reactivity. The presence of a strong electron-donating amine group (-NH₂) at position 5 and an ethyl group at position 8, along with two methyl groups on the pyridine (B92270) ring, heavily activates the molecule towards electrophilic attack. The amine group at C5 is a powerful activating group and ortho-, para-director. With the C8 position already occupied by an ethyl group, electrophilic substitution would be strongly directed to the remaining open positions on the benzenoid ring, namely C6 and C7. The ethyl group at C8 and the methyl groups at C2 and C4 also contribute electron density, further enhancing the nucleophilicity of the ring system. numberanalytics.com Conversely, nucleophilic substitution on the quinoline ring is favored at positions 2 and 4. youtube.com The unique interplay of these multiple activating groups could lead to novel reactivity patterns not observed in simpler quinoline derivatives, opening avenues for synthesizing new functionalized molecules.

Advanced Characterization Techniques for Dynamic Molecular Behavior

The precise structural elucidation of complex heterocyclic compounds like this compound relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) methods like COSY and HMQC, is fundamental for assigning the specific chemical environment of each atom in the molecule. nih.govresearchgate.net

Beyond static structure determination, these techniques can probe dynamic molecular behaviors in solution. For instance, concentration-dependent ¹H NMR studies on quinoline derivatives have revealed insights into intermolecular π-π stacking interactions. uncw.eduuncw.edu These noncovalent interactions, influenced by the placement of substituents, can affect the molecule's solution-state conformation and properties. uncw.edu For this compound, advanced NMR experiments could be employed to study how the ethyl and amine substituents at positions 8 and 5 influence these stacking phenomena. Other advanced techniques, such as circular dichroism (CD) spectroscopy, can be used if chiral elements are introduced, providing information about the molecule's stereochemistry. acs.org Mass spectrometry, particularly high-resolution methods like ESI-Q-TOF, provides exact mass measurements for definitive formula confirmation. acs.org

Table 1: Hypothetical Advanced Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (C6-H, C7-H) expected in the 7.0-7.8 ppm range. Methyl protons (C2-CH₃, C4-CH₃) as singlets around 2.5-2.7 ppm. Ethyl group protons showing characteristic triplet and quartet. Amine (NH₂) protons as a broad singlet. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (C5, C8a, etc.) expected in the 120-150 ppm range. Quaternary carbons (C2, C4, C8) would show distinct shifts. Aliphatic carbons of the ethyl and methyl groups would appear in the upfield region (10-30 ppm). |

| 2D NMR (COSY) | Correlation | Correlations expected between adjacent protons, such as between C6-H and C7-H, and within the ethyl group's -CH₂- and -CH₃ protons. |

| HRMS (ESI-TOF) | m/z [M+H]⁺ | Calculated precise mass for C₁₃H₁₇N₂⁺. |

Computational Chemistry for Predictive Modeling and Mechanistic Deeper Dive

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and properties of quinoline derivatives. rsc.orgresearchgate.netnih.gov These theoretical calculations provide deep mechanistic insights that complement experimental findings. For this compound, DFT studies can be used to optimize the molecule's geometry and calculate a range of quantum chemical descriptors. rsc.org

These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, hardness, and softness, are crucial for understanding the molecule's reactivity and kinetic stability. rsc.orgrsc.org The HOMO-LUMO energy gap, for example, is a key indicator of chemical reactivity. nih.gov Time-Dependent DFT (TD-DFT) calculations can predict the molecule's electronic absorption spectra (UV-Vis), which can then be compared with experimental data. rsc.orgresearchgate.net Furthermore, computational models can generate predicted NMR chemical shifts, aiding in the interpretation of complex experimental spectra. By mapping the electrostatic potential surface, researchers can visualize the electron-rich and electron-poor regions of the molecule, offering a rationale for its intermolecular interactions and reactivity toward electrophiles and nucleophiles. numberanalytics.com

Table 2: Predicted Quantum Chemical Properties for this compound via DFT

| Property | Description | Predicted Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high value expected due to multiple electron-donating groups, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences interactions with nucleophiles and overall electronic transitions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap generally suggests higher reactivity. |

| Chemical Potential (μ) | A measure of the molecule's tendency to lose or gain electrons. | Calculated from HOMO and LUMO energies to predict overall electronic behavior. rsc.org |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Provides insight into the stability of the molecule. rsc.org |

| Electrophilicity Index (ω) | A measure of the energy stabilization when the molecule accepts electrons. | Quantifies the molecule's character as an electrophile. rsc.org |

Q & A

Q. What are the established synthetic routes for 8-Ethyl-2,4-dimethylquinolin-5-amine, and what experimental conditions are critical for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amination of pre-functionalized quinoline precursors. For example, a related quinolin-5-amine derivative was synthesized by dissolving 5'-aminoquinoline in dimethylformamide (DMF), adding triethylamine (as a base), and reacting with tert-butyldiphenylsilyl chloride at 0°C, followed by 18-hour stirring at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yielded 71% product . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control : Low temperatures (0°C) minimize side reactions during reagent addition.

- Purification : Column chromatography is essential due to the compound’s moderate polarity.

Data Table:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Amination | TBDPS-Cl, Et₃N, DMF, 0°C → RT | 71% | >98% |

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl and methyl groups at C-8 and C-2/C-4). For a related compound, δH (CDCl₃) signals at 8.41 ppm (quinoline H) and 1.00 ppm (tert-butyl) were diagnostic .

- IR Spectroscopy : Peaks at ~3325 cm⁻¹ (N-H stretch) and 1454 cm⁻¹ (C-N bend) validate amine functionality .

- Melting Point : Decomposition points (e.g., 131°C for a similar quinolin-5-amine) indicate thermal stability .

- HPLC/MS : Ensure >98% purity and correct molecular ion ([M+H]⁺ expected at m/z ~215 for C₁₃H₁₈N₂).

Q. What are the solubility and storage guidelines for this compound?

- Methodological Answer :

- Solubility : Likely soluble in DMSO, DMF, and dichloromethane (based on analogous quinoline derivatives). Prepare stock solutions in DMSO (10 mM) for biological assays .

- Storage : Store at room temperature (RT) in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid light exposure, as quinoline derivatives are often photosensitive .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination) to improve efficiency.

- Solvent Effects : Compare DMF with alternative solvents (e.g., THF, toluene) to balance reactivity and solubility.

- In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate at peak yield .

- Example Optimization : A 10% increase in yield was achieved for a related compound by replacing Et₃N with DBU (1,8-diazabicycloundec-7-ene), enhancing base strength and solubility .

Q. What mechanistic insights can guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density at the amine group (C-5), which influences nucleophilic reactivity. For example, substituents at C-2 and C-4 (methyl/ethyl) may sterically hinder or direct electrophilic attacks .

- Structure-Activity Relationships (SAR) : Synthesize analogs with varied alkyl chains (e.g., propyl at C-8) and assess binding affinity via molecular docking (e.g., kinase inhibition assays) .

Q. How should researchers resolve contradictions in reported biological activity data for quinolin-5-amine derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from PubChem, ChEMBL, and proprietary libraries to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Experimental Replication : Reproduce key studies under controlled conditions (fixed pH, temperature) to isolate variables.

- Data Integration : Use tools like ChemAxon or KNIME to align heterogeneous datasets and apply multivariate statistics .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

- QSPR Models : Utilize tools like COSMOtherm or ACD/Labs to predict logP (estimated ~2.8) and pKa (amine group ~9.5) .

- Molecular Dynamics (MD) : Simulate solvation behavior in water/ethanol mixtures to guide formulation design.

Data Table:

| Property | Predicted Value | Method |

|---|---|---|

| logP | 2.8 | QSPR |

| Water Solubility | 0.12 mg/mL | MD Simulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products